3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride
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Overview
Description
The compound is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a spirocyclic system, which is a type of cyclic system with two rings sharing a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine, followed by the creation of the spirocyclic system .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system and the pyrazole ring. The pyrazole ring is a planar, aromatic ring, while the spirocyclic system introduces three-dimensionality into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the spirocyclic system. The pyrazole ring can participate in various reactions, such as substitutions, while the spirocyclic system might undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring might contribute to its polarity and potentially its solubility in certain solvents .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research has explored various synthesis pathways for spirocyclic compounds, including those similar in structure to the compound . For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane and its derivatives through oxidative cyclizations using Oxone® in formic acid demonstrates the interest in creating spirocyclic oxetanes and related structures for further chemical and pharmacological investigations (Gurry, McArdle, & Aldabbagh, 2015).
Structural Characterization : Detailed structural analysis is crucial for understanding the properties and potential applications of these compounds. The research has disclosed the X-ray crystal structure of novel tetracyclic systems, providing insights into the molecular configuration and potential reactivity of spirocyclic compounds (Gurry, McArdle, & Aldabbagh, 2015).
Pharmacological Potential
Anticonvulsant Activity : Several studies have investigated the anticonvulsant and neurotoxic properties of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, highlighting the significance of aromatic substitution on the cyclohexane ring for enhancing anticonvulsant efficacy. This research indicates a potential pharmacological application for structurally related spirocyclic compounds in treating convulsions (Obniska, Kamiński, & Tatarczyńska, 2006).
Receptor Activity and Pharmacological Studies : Compounds with spirocyclic structures have been examined for their receptor activity, including studies on muscarinic receptor agonists which show cognitive impairment amelioration in vivo. Such research underscores the therapeutic potential of spirocyclic compounds, including those similar to the compound , in modulating neurological functions (Wanibuchi et al., 1994).
Mechanism of Action
Target of Action
The primary targets of the compound “3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3Pyrazole derivatives, a class to which this compound belongs, are known to interact with various biological targets . For instance, Betahistine, a pyrazole derivative, is an antivertigo agent used for reducing episodes of vertigo associated with Ménière’s disease . It is thought to reduce symptoms through its actions on histamine receptors .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to inhibit soil nitrification, a process that involves the conversion of ammonia to nitrate .
Result of Action
Pyrazole derivatives are known to have diverse biological and pharmacological activities .
Future Directions
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-14-7-9(6-13-14)10-11(8-12-10)2-4-15-5-3-11;;/h6-7,10,12H,2-5,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQVWQUFBWTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C3(CCOCC3)CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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